molecular formula C16H11N5O2S2 B2795672 6-{[(3-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868967-00-4

6-{[(3-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2795672
CAS No.: 868967-00-4
M. Wt: 369.42
InChI Key: VXPDGQJDSNULMC-UHFFFAOYSA-N
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Description

6-{[(3-Nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at positions 3 and 4. The triazolo[4,3-b]pyridazine scaffold is known for its pharmacological versatility, with modifications at these positions significantly influencing biological activity . Position 6 is substituted with a [(3-nitrophenyl)methyl]sulfanyl group, introducing a strong electron-withdrawing nitro moiety that may enhance binding affinity to enzymatic targets .

Properties

IUPAC Name

6-[(3-nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S2/c22-21(23)12-4-1-3-11(9-12)10-25-15-7-6-14-17-18-16(20(14)19-15)13-5-2-8-24-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPDGQJDSNULMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(3-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the thiophene and nitrophenyl groups via substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of heterocyclic compound synthesis apply. These include large-scale batch reactions, continuous flow processes, and the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-{[(3-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The thiophene and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-{[(3-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The triazolo[4,3-b]pyridazine core is common among analogs, but substituent variations dictate functional differences. Key comparisons include:

Compound Name (R3, R6) R3 Substituent R6 Substituent Key Properties/Biological Activities References
Target Compound Thiophen-2-yl [(3-Nitrophenyl)methyl]sulfanyl Potential electron-withdrawing effects; inferred antimicrobial/CNS activity -
3-(4-Methoxyphenyl)-6-(2-benzylidenehydrazinyl) 4-Methoxyphenyl Benzylidenehydrazinyl Antifungal/antibacterial (moderate activity)
TPA023 2-Fluorophenyl 2-Ethyl-2H-1,2,4-triazol-3-ylmethoxy Anxiolytic (α2/α3-GABAA receptor selectivity, non-sedating)
3-(4-Chlorobenzyl)sulfanyl-6-(thiophen-2-yl) 4-Chlorobenzylsulfanyl Thiophen-2-yl Antimicrobial (synthesized via similar routes)
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio) Pyridin-3-ylmethylthio Furan-2-yl Structural analog with heteroaromatic substituents

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound may enhance receptor binding compared to electron-donating groups (e.g., methoxy in ). Chloro substituents (e.g., in ) balance moderate withdrawal and lipophilicity.
  • Thiophene vs.
  • Sulfanyl Linkers: The [(3-nitrophenyl)methyl]sulfanyl group introduces steric bulk and polarity, contrasting with simpler alkyl/aryl sulfanyl groups in analogs .

Pharmacological Activity Comparisons

  • Antimicrobial Activity: Compounds like 3-(4-chlorobenzyl)sulfanyl-6-(thiophen-2-yl) () show mild-to-potent antibacterial effects, suggesting the target’s nitro group could enhance potency via increased electrophilicity .
  • Enzyme Inhibition: Triazolo[4,3-b]pyridazine-based PDE4 inhibitors (e.g., compound 18 in ) highlight the scaffold’s adaptability. The target’s substituents may favor interactions with PDE4 or similar enzymes.

Q & A

Basic: What are the optimized synthetic routes for this compound, and what reaction conditions are critical for high yields?

Methodological Answer:
The synthesis typically involves cyclization of precursors such as thioether-linked intermediates. Key steps include:

  • Cyclocondensation : Reacting 3-nitrophenylmethyl mercaptan with a triazole-carboxylic acid hydrazide derivative in the presence of a dehydrating agent (e.g., phosphorus oxychloride) under reflux conditions .
  • Thiophene Incorporation : Introducing the thiophen-2-yl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and inert atmospheres .
    Critical Conditions :
  • Temperature control (80–120°C) to prevent side reactions.
  • Solvent selection (e.g., DMF or THF) to stabilize intermediates.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify aromatic protons, thiophene, and sulfanyl linkages. For example, thiophen-2-yl protons appear as distinct doublets at δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 410.05 for C17H12N5O2S2) .
  • X-ray Crystallography : Resolves crystal packing and confirms the triazolopyridazine core geometry (if single crystals are obtainable) .

Advanced: How can reaction mechanisms for sulfanyl oxidation or reduction be systematically studied?

Methodological Answer:

  • Oxidation Pathways : Use H2O2 or KMnO4 to convert the sulfanyl group to sulfoxide/sulfone. Monitor via TLC and characterize sulfone formation (IR: S=O stretch at 1050–1150 cm⁻¹) .
  • Reduction Studies : Employ NaBH4/LiAlH4 to reduce nitro groups to amines. Track intermediates using HPLC-MS and compare reduction kinetics under acidic vs. neutral conditions .
    Analytical Tools :
  • Time-resolved UV-Vis spectroscopy to monitor reaction progress.
  • Computational modeling (DFT) to predict transition states and activation energies .

Advanced: How do substituents (e.g., nitro, thiophenyl) influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Nitro Group : Enhances electron-withdrawing effects, potentially increasing binding affinity to enzymatic targets (e.g., kinase inhibition) .
    • Thiophene : Improves lipophilicity (logP ~3.5) and membrane permeability, as shown in comparative studies with phenyl analogs .
      Experimental Design :
  • Synthesize analogs with substituent variations (e.g., replacing nitro with methoxy).
  • Test in enzyme inhibition assays (IC50) and correlate with computational docking (AutoDock Vina) .

Advanced: How can discrepancies between computational and experimental pharmacokinetic data be resolved?

Methodological Answer:

  • SwissADME Predictions : Compare computed parameters (e.g., logP, topological polar surface area) with experimental HPLC logD7.4 values .
  • Cross-Validation :
    • Solubility : Use shake-flask method vs. predicted solubility (e.g., -4.5 logS discrepancy may indicate crystallization issues).
    • Permeability : Parallel artificial membrane permeability assay (PAMPA) to validate in silico Caco-2 predictions .

Advanced: What strategies mitigate poor aqueous solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl or sodium acetate to improve solubility (e.g., 2.5 mg/mL in PBS at pH 7.4) .
  • Co-Solvent Systems : Use Cremophor EL/ethanol (1:1) or cyclodextrin inclusion complexes .
  • Prodrug Design : Introduce phosphate esters at the nitro group for hydrolytic activation .

Advanced: How to evaluate the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Leaving Group Screening : Replace the nitro group with halides (Cl, Br) and test substitution with amines/thiols under basic conditions (K2CO3, DMF, 60°C) .
  • Kinetic Analysis : Use 19F NMR (if fluorinated analogs are synthesized) to track reaction rates and intermediate stability .

Advanced: What in vitro models are appropriate for assessing anticancer or antimicrobial efficacy?

Methodological Answer:

  • Anticancer :
    • MTT assay in HeLa or MCF-7 cells (IC50 determination).
    • Check caspase-3 activation for apoptosis induction .
  • Antimicrobial :
    • Broth microdilution (MIC against S. aureus or E. coli).
    • Synergy studies with β-lactam antibiotics .

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